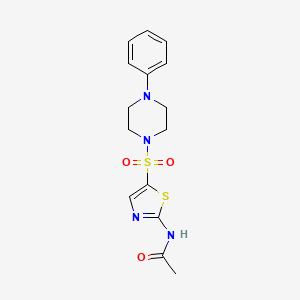

N-(5-((4-phénylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C15H18N4O2S, with a molecular weight of 342.39 g/mol. The sulfonamide and thiazole moieties contribute to its biological activity, making it a subject of extensive research in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the compound's potential against human papillomavirus (HPV). A study synthesized several derivatives, including N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide, and evaluated their efficacy against HPV types 11, 16, and 18. The results indicated that certain derivatives exhibited moderate antiviral activity with low cellular toxicity, suggesting a promising avenue for HPV treatment .

Table 1: Antiviral Activity Against HPV

| Compound | HPV Type | Activity Level | Cellular Toxicity |

|---|---|---|---|

| Compound 2 | HPV 11 | Moderate | Low |

| Compound 3 | HPV 16 | Moderate | Low |

| Compound 4 | HPV 18 | High | Moderate |

Anticancer Activity

The anticancer properties of N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide have been explored through various in vitro studies. It has shown cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Apoptosis induction |

Case Study 1: Antiviral Efficacy Against HPV

In a controlled study, researchers synthesized a series of thiazole derivatives, including the target compound. The antiviral activity was assessed using C33-A cells infected with various HPV strains. The findings demonstrated that compounds with the thiazole structure exhibited selective inhibition of viral replication, particularly against HPV type 11 .

Case Study 2: Anticancer Properties in Human Cell Lines

A comparative analysis was conducted on the cytotoxic effects of N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide against multiple cancer cell lines. The study revealed that at concentrations above 10 µM, the compound significantly reduced cell viability in MDA-MB-231 cells compared to untreated controls. Flow cytometry analysis confirmed that treated cells underwent apoptosis .

Conclusion and Future Directions

N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide exhibits promising applications in both antiviral and anticancer therapies. Its unique chemical structure allows for the modulation of biological activity, making it a valuable candidate for further research. Future studies should focus on optimizing its efficacy and exploring its mechanisms in greater detail to facilitate potential clinical applications.

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may also target enzymes involved in neurotransmission.

Mode of Action

This is a common mechanism of action for many drugs, particularly those that target enzymes .

Biochemical Pathways

Given its potential role as an acetylcholinesterase inhibitor, it may affect cholinergic neurotransmission . This could have downstream effects on a variety of physiological processes, including muscle contraction, heart rate, and cognition.

Result of Action

Similar compounds have been shown to induce apoptosis and cause g1-phase arrest in cancer cells . This suggests that N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the phenylpiperazine and acetamide groups. Common reagents used in these reactions include thionyl chloride, piperazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Studied for their antitumor activities.

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields .

Activité Biologique

N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide (CAS Number: 950235-42-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is C15H18N4O3S2, with a molecular weight of 366.45 g/mol. The compound features a thiazole ring linked to a phenylpiperazine moiety via a sulfonamide group, which is crucial for its biological activity.

N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivatives tested .

- Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been noted. Compounds in the same class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide may have similar effects .

- Neuroprotective Effects : Research into related compounds indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. Structure–activity relationship studies suggest that modifications in the piperazine moiety could enhance neuroprotective effects .

Efficacy Studies

A summary of relevant studies is presented in Table 1 below:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| MCF7 | 3.79 | Anticancer | |

| A549 | 26 | Anticancer | |

| Various | 10 | Anti-inflammatory | |

| PTP1B | 4.48 | Enzyme inhibition |

Case Studies

Several case studies provide insights into the biological activity of N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide:

- Anticancer Efficacy : In a study evaluating related thiazole derivatives, it was found that modifications to the piperazine structure significantly impacted anticancer efficacy against various cell lines. The most effective derivatives exhibited IC50 values below 10 µM, indicating strong potential as anticancer agents.

- Inflammatory Response Modulation : Another study highlighted the anti-inflammatory effects of similar compounds, where significant reductions in TNF-α levels were observed at concentrations as low as 10 µM, suggesting that N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide could play a role in managing inflammatory diseases.

- Neuroprotection : In neuroprotection studies involving models of oxidative stress, compounds structurally similar to N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide showed promising results in reducing neuronal cell death and improving survival rates.

Propriétés

IUPAC Name |

N-[5-(4-phenylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-12(20)17-15-16-11-14(23-15)24(21,22)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKATKGHFIMCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.